molecular formula C8H12N2O2 B2995619 2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine CAS No. 38346-80-4

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine

Cat. No.: B2995619
CAS No.: 38346-80-4
M. Wt: 168.196
InChI Key: YBXACVMNCAABPZ-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine (C9H14N2O2) is a pyrazine derivative of interest in chemical ecology and flavor science. Methoxypyrazines are a significant class of nitrogen-containing heterocyclic compounds known for their potent aromas and roles as semiochemicals in insects and aroma compounds in plants . This compound features a hydroxylated side chain, which may influence its solubility, volatility, and receptor binding compared to other alkylmethoxypyrazines like 2-isopropyl-3-methoxypyrazine or 2-isobutyl-3-methoxypyrazine . Researchers value this structural motif for studying structure-activity relationships in olfaction and taste. Potential applications include its use as an intermediate in the synthesis of more complex flavor molecules or in ecological studies to understand insect behavior and communication, where pyrazines function as alarm pheromones, aposematic signals, and kairomones . Analytical methods for similar compounds, such as GC-MS/MS with chemical ionization, can be applied for its sensitive detection and quantification in complex matrices . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxypyrazin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,11)6-7(12-3)10-5-4-9-6/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXACVMNCAABPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine typically involves the reaction of appropriate pyrazine derivatives with reagents that introduce the hydroxy and methoxy groups. One common method involves the use of methylmagnesium bromide as a reagent, followed by acidification with a saturated ammonium chloride solution . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxypyrazines are a class of heterocyclic compounds known for their diverse applications in flavor chemistry, pharmaceuticals, and agrochemicals. Below is a detailed comparison of 2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine with structurally related analogs:

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
This compound -OH, -OCH₃, and -C(CH₃)₂OH (2,3) C₇H₁₂N₂O₂ Not explicitly provided Contains a hydroxylated isopropyl group, enhancing hydrogen-bonding capacity .
3-Isobutyl-2-methoxypyrazine -OCH₃ (2), -CH₂CH(CH₃)₂ (3) C₉H₁₄N₂O 13925-06-9 Imparts "green" or "bell pepper" aromas in wines; interacts with oxidation-derived aldehydes .
3-sec-Butyl-2-methoxypyrazine -OCH₃ (2), -CH(CH₂CH₃)₂ (3) C₉H₁₄N₂O 24168-70-5 Exhibits earthy or vegetal sensory attributes; structurally similar to isobutyl analog .
2-Methoxy-5-(1-methylethyl)pyrazine -OCH₃ (2), -CH(CH₃)₂ (5) C₈H₁₂N₂O 56891-99-7 Classified as a food additive; contributes to nutty or roasted flavors .
2-(sec-Butyl)-3-methoxypyrazine -OCH₃ (3), -CH(CH₂CH₃)₂ (2) C₉H₁₄N₂O 40155-47-3 Used in flavor formulations; structural isomerism affects aroma profile .

Aroma and Sensory Properties

  • This compound: Limited direct aroma data, but its hydroxyl group may reduce volatility compared to non-hydroxylated analogs. Likely contributes to subtle, complex notes in natural products .
  • 3-Isobutyl-2-methoxypyrazine: Dominant in Sauvignon Blanc wines, contributing "green pepper" or "herbaceous" notes. Synergizes with methional (oxidation aldehyde) to enhance "cooked potato" aromas at higher concentrations .
  • 2-Methoxy-5-isopropylpyrazine : Associated with nutty, roasted flavors in food systems, demonstrating how substituent position dictates sensory impact .

Chemical Reactivity and Stability

  • The hydroxyl group in this compound increases susceptibility to oxidation or esterification, unlike non-hydroxylated analogs such as 3-isobutyl-2-methoxypyrazine, which is more stable under storage conditions .
  • Methoxypyrazines with branched alkyl chains (e.g., isobutyl, sec-butyl) exhibit higher volatility and lower odor thresholds compared to hydroxylated derivatives .

Biological Activity

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine is a compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula: C_7H_11N_2O_2
  • Molecular Weight: 155.17 g/mol
  • Structure: The compound features a pyrazine ring, which is known for its diverse biological activities.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell models, including RAW 264.7 macrophages .

Neuroprotective Properties

Similar pyrazine derivatives have been studied for their neuroprotective effects. They may exert these effects by modulating pathways involved in oxidative stress and apoptosis. For example, compounds that share structural similarities with this compound have been shown to reduce the expression of cleaved caspase-3 and enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Research has indicated that it can scavenge free radicals and reduce oxidative stress markers in vitro, contributing to its protective effects on cellular health .

The biological activity of this compound is believed to involve several key mechanisms:

  • Inhibition of NF-κB Pathway: Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses.
  • Reduction of Reactive Oxygen Species (ROS): By scavenging ROS, these compounds help mitigate oxidative damage in cells.
  • Modulation of Apoptotic Pathways: They may influence apoptotic signaling pathways, thereby protecting against cell death in neuronal contexts.

Study on Inflammatory Response

A study investigating the anti-inflammatory effects of related compounds demonstrated that treatment with these agents significantly reduced LPS-induced nitric oxide production in RAW 264.7 cells. The results indicated a dose-dependent inhibition of inflammatory markers, supporting the potential utility of such compounds as natural anti-inflammatory agents .

Neuroprotection in Animal Models

In vivo studies using animal models have shown that derivatives similar to this compound can protect against neurodegeneration caused by toxic substances. These studies often measure behavioral outcomes alongside biochemical markers of neuroprotection, such as reduced levels of oxidative stress indicators and improved cognitive function post-treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of NO and COX-2 production
NeuroprotectiveReduction in apoptosis markers
AntioxidantScavenging of free radicals

Q & A

Q. What are the recommended synthesis routes for 2-(1-hydroxy-1-methylethyl)-3-methoxypyrazine?

A common approach involves modifying pyrazine derivatives via halogenation and subsequent substitution. For example, hydroxyl groups can be replaced with chlorine using phosphorous oxychloride, followed by alkoxylation (e.g., sodium methoxide) to introduce methoxy groups . Post-synthetic steps may include hydrolysis or rearrangement reactions, as seen in analogous pyrazine syntheses .

Q. How can this compound be characterized using chromatographic techniques?

Gas chromatography (GC) with columns such as DB-5 (30 m × 0.25 mm, 0.25 µm film) or DB-Wax (60 m × 0.32 mm, 0.5 µm film) is effective. Temperature programs (e.g., 40°C for 2 min, then 4°C/min to 240°C) resolve volatile pyrazines in complex matrices like wine or plant extracts . Retention indices and mass spectral libraries (e.g., NIST) aid identification .

Q. What safety precautions are essential during handling?

The compound is classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2). Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and ensure immediate flushing with water for eye/skin contact . Store in sealed containers at ≤20°C, away from ignition sources .

Q. What are its key physicochemical properties?

Molecular formula: C₉H₁₄N₂O; molecular weight: 166.22 g/mol. Physical properties include a boiling point of ~77.2°C (1 mmHg), density 0.998–1.008 g/cm³, and solubility in organic solvents (e.g., ethanol, DCM) but not water .

Advanced Research Questions

Q. How do structural modifications influence its sensory or biological activity?

Substituents like methoxy and hydroxyl groups impact volatility and receptor binding. For instance, methoxy groups enhance aroma potency (e.g., bell pepper notes in wine), while hydroxylation may alter metabolic stability . Computational docking studies (e.g., using AutoDock Vina) can model interactions with olfactory or therapeutic targets .

Q. What analytical methods resolve data contradictions in its quantification across matrices?

Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects in GC-MS or LC-MS. For example, d₃-labeled pyrazines improve accuracy in wine or biological fluids by matching extraction efficiencies .

Q. How does oxidative stress affect its stability and interaction with other aroma compounds?

Oxidation-derived aldehydes (e.g., methional) suppress fruity notes (e.g., grapefruit from thiols) while amplifying vegetal attributes (cooked beans) in synergistic sensory studies. Accelerated aging experiments (40°C, 14 days) under controlled O₂ exposure can model these interactions .

Q. What ecological toxicity assessments are recommended for environmental release studies?

While ecotoxicity data are limited, standard assays include:

  • Microtox® (bioluminescence inhibition in Vibrio fischeri).
  • Daphnia magna acute toxicity (48-hr EC₅₀).
  • OECD 301F ready biodegradability tests .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction intermediates via TLC/HPLC and optimize catalyst loadings (e.g., CuSO₄ in click chemistry) to reduce byproducts .
  • Sensory Analysis : Train panels using reference standards (e.g., 3-isobutyl-2-methoxypyrazine at 2 ng/L in model wine) for quantitative descriptive analysis (QDA) .
  • Data Reproducibility : Validate GC-MS parameters using inter-laboratory comparisons and reference materials (e.g., NIST SRM 1491a) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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